molecular formula C10H10BrN3S B7546578 3-[(4-Bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole

3-[(4-Bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole

Cat. No. B7546578
M. Wt: 284.18 g/mol
InChI Key: QRIUXEPDMYRWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4-Bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole can have various biochemical and physiological effects depending on the concentration and duration of exposure. In vitro studies have shown that this compound can inhibit the growth of bacteria, fungi, and cancer cells. It has also been shown to reduce inflammation and oxidative stress in various animal models. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-Bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole in lab experiments is its diverse biological activities, which make it a promising candidate for various applications. Another advantage is its relatively simple synthesis method, which allows for easy production of large quantities. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of 3-[(4-Bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole. One direction is the further exploration of its potential applications in medicinal chemistry, agriculture, and material science. Another direction is the investigation of its mechanism of action and the development of more potent and selective analogs. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential toxicity.

Synthesis Methods

The synthesis of 3-[(4-Bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole involves the reaction of 4-bromobenzyl chloride with thiosemicarbazide, followed by cyclization with methyl iodide. This method has been reported in the literature and has been optimized for high yield and purity.

Scientific Research Applications

3-[(4-Bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. In agriculture, it has been studied for its potential as a fungicide and insecticide. In material science, it has been explored for its potential as a corrosion inhibitor and as a building block for the synthesis of new materials.

properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3S/c1-14-7-12-13-10(14)15-6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIUXEPDMYRWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole

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